Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate
Description
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate is a synthetic organic compound featuring a thiophene ring substituted with a bromine atom at the 5-position, linked to a butanoate ester backbone via a ketone group. This structure combines aromatic, electron-deficient (due to bromine), and ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances electrophilicity, enabling participation in cross-coupling reactions, while the ester group facilitates solubility in organic solvents and metabolic stability in bioactive molecules.
Properties
IUPAC Name |
methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVYFYJJELJZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate typically involves the bromination of thiophene followed by esterification. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with hydrogen substituents.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, further modulating its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Their Implications
| Compound Name | Structural Features | Reactivity/Biological Impact | Reference |
|---|---|---|---|
| Ethyl 4-(5-bromo-2-thienyl)-4-oxobutanoate | Ethyl ester instead of methyl; identical bromothiophene | Longer ester chain may reduce volatility and alter pharmacokinetics | |
| Methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate | Conjugated α,β-unsaturated ketone | Enhanced electrophilicity for Michael additions; potential cytotoxicity | |
| Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate | Chlorine substituent instead of bromine | Lower electron-withdrawing effect; reduced reactivity in aryl coupling | |
| Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate | Phenyl rings with halogen substitutions | Dual halogen effects enhance binding to aromatic receptors in drug design | |
| 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid | Carboxylic acid instead of ester; methoxy group | Increased polarity; potential for salt formation and improved bioavailability |
Physicochemical Properties
- Solubility : Bromine’s electron-withdrawing effect reduces solubility in polar solvents compared to methoxy-substituted analogs ().
- Thermal Stability : The thiophene ring’s aromaticity enhances thermal stability relative to aliphatic ketones.
Biological Activity
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromine atom, which contributes to its unique chemical reactivity and biological properties. The compound can be synthesized through various methods, including reactions involving thiophene derivatives and acylation processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity or receptor interactions, leading to various biochemical responses. The exact pathways are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It may act on receptors related to neurotransmission or inflammation, altering physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound has potential antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- Anticancer Potential : Some studies suggest that it could have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
Case Studies and Experimental Results
Several studies have explored the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition of growth against Staphylococcus aureus with an MIC of 50 μg/mL. |
| Study 2 | Anti-inflammatory | Reduced PGE2 synthesis by 60% in vitro assays compared to control groups. |
| Study 3 | Anticancer | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 μM. |
Mechanistic Insights
In vitro assays have provided insights into the mechanism of action of this compound:
- Enzyme Assays : The compound was tested against cyclooxygenase (COX) enzymes, showing selective inhibition of COX-2 over COX-1, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
